molecular formula C9H9NO3 B8527944 2-(4-Hydroxy-phenyl)-N-methyl-2-oxo-acetamide

2-(4-Hydroxy-phenyl)-N-methyl-2-oxo-acetamide

Cat. No. B8527944
M. Wt: 179.17 g/mol
InChI Key: KLFUMVWJDNJZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07208500B2

Procedure details

To a solution of 2-(4-methoxy-phenyl)-N-methyl-2-oxo-acetamide (74a) (1.35 g, 6.99 mmol) in 25 mL of CH2Cl2 was added 1.0 M BBr3 in CH2Cl2 (14 mL, 28.0 mmol) at 0° C. The mixture was stirred at 0° C. to room temperature for two hours. The reaction was quenched with MeOH, neutralized with concentrated aqueous NH4OH to pH ˜7. The resulting mixture was stirred at room temperature for one hour. Water was added, and the mixture was extracted with CH2Cl2. The organic phase was dried over Na2SO4, concentrated, and purified by flash column chromatography eluting with 1:1 EtOAc and hexanes to provide 0.53 g off-white solid as the intermediate 74b. 1H NMR (300 MHz, CD3OD) δ 7.03 (d, 2H, J=8.86 Hz), 6.75 (d, 2H, J=8.86 Hz), 2.76 (s, 3H). LCMS (ESI+) [M+Na]/z Calc'd 202, found 202.
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:14])[C:10]([NH:12][CH3:13])=[O:11])=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:14])[C:10]([NH:12][CH3:13])=[O:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)NC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
14 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. to room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with MeOH, neutralized with concentrated aqueous NH4OH to pH ˜7
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 1:1 EtOAc and hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(=O)NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.